4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a t-butylsulfamoyl group and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid typically involves multiple steps. One common method includes the sulfonation of 4-t-butylphenol followed by a series of reactions to introduce the methylbenzoic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The t-butylsulfamoyl group can interact with enzymes or receptors, altering their activity. The methylbenzoic acid moiety can also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound has a similar t-butyl group but lacks the sulfonamide and methylbenzoic acid moieties.
3-Formylphenylboronic Acid: This compound has a similar aromatic structure but different functional groups.
Uniqueness
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-11-14(17(20)21)7-10-16(12)13-5-8-15(9-6-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVGHMGLBDVMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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